molecular formula C15H14ClNO2 B2578247 2-{[2-(4-Chlorophenyl)ethyl]amino}benzoic acid CAS No. 881823-93-4

2-{[2-(4-Chlorophenyl)ethyl]amino}benzoic acid

Cat. No. B2578247
CAS RN: 881823-93-4
M. Wt: 275.73
InChI Key: KNCYBGUGQJEWTB-UHFFFAOYSA-N
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Description

2-{[2-(4-Chlorophenyl)ethyl]amino}benzoic acid is a chemical compound with the CAS Number: 881823-93-4 . It has a molecular weight of 275.73 . The IUPAC name for this compound is 2-{[2-(4-chlorophenyl)ethyl]amino}benzoic acid .


Molecular Structure Analysis

The InChI code for 2-{[2-(4-Chlorophenyl)ethyl]amino}benzoic acid is 1S/C15H14ClNO2/c16-12-7-5-11(6-8-12)9-10-17-14-4-2-1-3-13(14)15(18)19/h1-8,17H,9-10H2,(H,18,19) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-{[2-(4-Chlorophenyl)ethyl]amino}benzoic acid is a powder at room temperature . The compound’s storage temperature is room temperature .

Scientific Research Applications

Analytical Methodologies and Stability Studies

Studies on compounds with similar structures to 2-{[2-(4-Chlorophenyl)ethyl]amino}benzoic acid, such as nitisinone, have focused on analytical methodologies for stability and degradation analysis. For instance, Barchańska et al. (2019) employed liquid chromatography coupled with mass spectrometry (LC-MS/MS) to determine the stability of nitisinone under various conditions, identifying major degradation products and shedding light on the compound's properties and potential risks and benefits in medical applications Barchańska et al., 2019.

Synthesis and Characterization

The synthesis and characterization of related compounds, such as 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid, have been explored for their potential as alternative drugs due to their anti-inflammatory, analgesic, and antiplatelet activities. Tjahjono et al. (2022) reviewed the discovery and potential benefits of such derivatives, indicating their importance in new drug development Tjahjono et al., 2022.

Antioxidant Capacity

Research on the antioxidant capacity of chemical compounds has included studies on related benzoic acid derivatives. Ilyasov et al. (2020) reviewed the reaction pathways underlying the ABTS/potassium persulfate decolorization assay, commonly used to measure antioxidant capacity. This research helps in understanding the specific reactions contributing to the total antioxidant capacity, which could be relevant for compounds with similar structures Ilyasov et al., 2020.

Antituberculosis Activity

The antituberculosis activity of organotin complexes with carboxylic acids, including benzoic acid derivatives, was scrutinized by Iqbal et al. (2015). This review highlights the structural diversity and potential mechanisms of action, offering insights into the biologically active compounds' effects and their applications in addressing tuberculosis Iqbal et al., 2015.

Environmental Behavior and Biodegradation

Studies on the environmental behavior and biodegradation of herbicides and related compounds, such as 2,4-D herbicide, provide insights into the degradation mechanisms and environmental impacts of similar chemical structures. Magnoli et al. (2020) reviewed the role of microorganisms in the degradation of 2,4-D, highlighting the importance of microbial processes in mitigating environmental pollution Magnoli et al., 2020.

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards: harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-[2-(4-chlorophenyl)ethylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c16-12-7-5-11(6-8-12)9-10-17-14-4-2-1-3-13(14)15(18)19/h1-8,17H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCYBGUGQJEWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(4-Chlorophenyl)ethyl]amino}benzoic acid

CAS RN

881823-93-4
Record name 2-{[2-(4-chlorophenyl)ethyl]amino}benzoic acid
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